Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate
Overview
Description
Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Isoxazoles, the class of compounds to which it belongs, are known to have a broad spectrum of targets and exhibit high biological activity .
Mode of Action
It’s known that isoxazole derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazoles are known to be involved in a variety of biological activities, including anticancer, anti-inflammatory, and antibacterial activities .
Pharmacokinetics
The compound’s molecular weight (24823) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Isoxazoles are known to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the isoxazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy group could yield various substituted isoxazole derivatives .
Scientific Research Applications
Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-3-(4-hydroxyphenyl)isoxazole-4-carboxylate
- Methyl 5-amino-3-(4-chlorophenyl)isoxazole-4-carboxylate
- Methyl 5-amino-3-(4-nitrophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds . The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
methyl 5-amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-8-5-3-7(4-6-8)10-9(12(15)17-2)11(13)18-14-10/h3-6H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJAOHIVEHBKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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